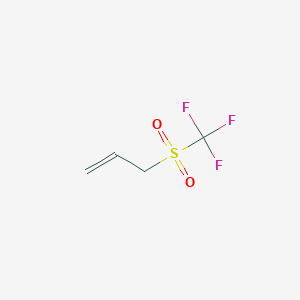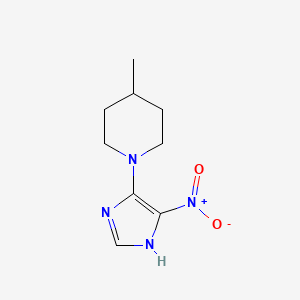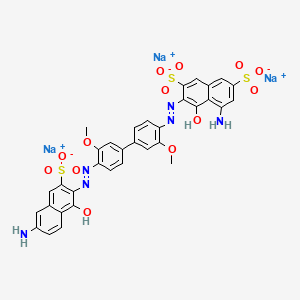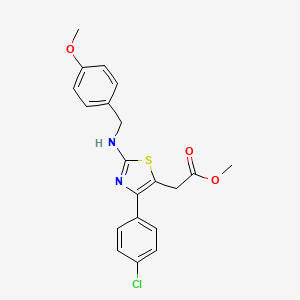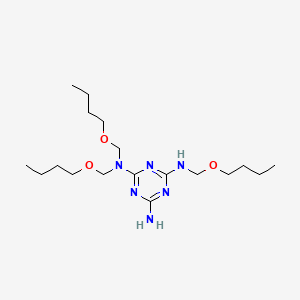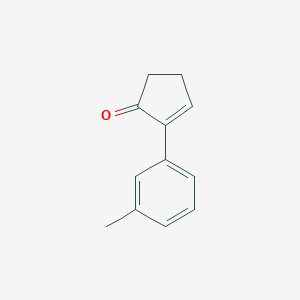
2-(3-Methylphenyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a 3-methylphenyl group. This compound is part of the broader class of cyclopentenones, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopent-2-en-1-one under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Another method involves the Friedel-Crafts acylation of 3-methylphenyl with cyclopent-2-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires a non-polar solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2-(3-Methylphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an electrophile, it can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis. Additionally, its aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog without the 3-methylphenyl group.
3-Methylcyclopent-2-en-1-one: Similar structure but lacks the phenyl group.
2-(4-Methylphenyl)cyclopent-2-en-1-one: Isomer with the methyl group in the para position.
Uniqueness
2-(3-Methylphenyl)cyclopent-2-en-1-one is unique due to the presence of both the cyclopentenone ring and the 3-methylphenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in research and industry.
Propriétés
| 77037-05-9 | |
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(3-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-6,8H,3,7H2,1H3 |
Clé InChI |
OGKDDGSTJVIBCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/no-structure.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
